molecular formula C19H19FN2O4S B2987057 (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide CAS No. 895438-87-6

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide

Cat. No.: B2987057
CAS No.: 895438-87-6
M. Wt: 390.43
InChI Key: ARYRNDMFPYPUDB-VZCXRCSSSA-N
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Description

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide is a synthetic small molecule characterized by a benzothiazole core structure, substituted with dimethoxy and 2-methoxyethyl groups, and a 2-fluorobenzamide moiety. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. The benzothiazole scaffold is a privileged structure in medicinal chemistry and is associated with a wide spectrum of potential biological activities . While specific biological data for this compound is not currently available in the scientific literature, structurally similar molecules have been investigated for various research applications. For instance, N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators and serving as useful pharmacological tools . Furthermore, other benzothiazole derivatives have shown promise as potent inhibitors of enzymes like NQO2, which is implicated in cancer and oxidative stress-related pathways , and are key components in FDA-approved drugs and clinical candidates . The presence of methoxy and fluoro substituents on this molecule may influence its electronic properties, solubility, and binding affinity to biological targets, making it a compound of interest for exploratory research in hit identification and structure-activity relationship (SAR) studies. Researchers can utilize this chemical as a key intermediate or reference standard in the synthesis and development of novel bioactive molecules.

Properties

IUPAC Name

N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S/c1-24-9-8-22-14-10-15(25-2)16(26-3)11-17(14)27-19(22)21-18(23)12-6-4-5-7-13(12)20/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYRNDMFPYPUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CC=C3F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of methoxy groups: Methoxylation reactions using methanol and a suitable catalyst can be employed to introduce methoxy groups at the desired positions on the benzo[d]thiazole ring.

    Attachment of the 2-methoxyethyl group: This step involves the alkylation of the benzo[d]thiazole core with 2-methoxyethyl halide under basic conditions.

    Formation of the fluorobenzamide moiety: The final step involves the coupling of the substituted benzo[d]thiazole with 2-fluorobenzoyl chloride in the presence of a base to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Comparison with Benzo[d]thiazole Derivatives

The target compound shares structural motifs with several benzothiazole-based analogs, but key differences define its uniqueness:

Compound Name Substituents on Benzothiazole/Thiazole Amide/Substituent Group Key Structural Features Reference
Target Compound 5,6-dimethoxy, 3-(2-methoxyethyl) 2-fluorobenzamide Z-configuration imine; multiple methoxy groups enhance solubility; fluorobenzamide for binding -
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide 3-(2-methoxyphenyl), 4-phenyl 4-methylbenzamide Dihydrothiazole ring; methyl substitution reduces polarity
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-chloro 2,4-difluorobenzamide Chlorine at position 5; dual fluorine atoms increase electronegativity
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide 6-trifluoromethyl phenylacetamide Trifluoromethyl group (electron-withdrawing); acetamide linkage alters pharmacokinetics

Key Observations :

  • Methoxy vs. Halogen Substitutions: The target compound’s 5,6-dimethoxy groups contrast with chlorine or trifluoromethyl substituents in other analogs.
  • Fluorine Positioning : The single 2-fluorine in the target compound may optimize target binding without excessive electronegativity, unlike the 2,4-difluoro substitution in ’s derivative, which could hinder solubility .
  • Side Chain Flexibility : The 2-methoxyethyl chain at position 3 introduces conformational flexibility, absent in rigid analogs like the dihydrothiazole derivative .

Physicochemical and Pharmacokinetic Properties

  • Solubility: Methoxy groups generally enhance aqueous solubility. For example, nitazoxanide derivatives with methoxy substitutions exhibit improved bioavailability compared to non-polar analogs .
  • CMC Values : Quaternary ammonium compounds (e.g., BAC-C12) with methoxy or fluorine substitutions show critical micelle concentrations (CMC) of 0.4–8.3 mM, suggesting the target compound may similarly form micelles in physiological conditions .

Methodological Considerations in Similarity Assessment

Compound similarity analyses often rely on structural fingerprints or Tanimoto coefficients, but outcomes vary with methodology. For example:

  • 2D vs. 3D Similarity : The target compound’s Z-configuration and methoxyethyl side chain may rank low in 2D similarity scores compared to planar analogs but high in 3D pharmacophore models .

Biological Activity

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives. Its unique structure, characterized by a benzo[d]thiazole core with methoxy and fluorobenzamide substituents, suggests significant potential for various biological activities. This article provides a detailed overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H19N3O4SC_{17}H_{19}N_3O_4S, with a molecular weight of 365.41 g/mol. The presence of methoxy groups and a fluorine atom enhances its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₇H₁₉N₃O₄S
Molecular Weight365.41 g/mol
CAS Number895438-87-6

The biological activity of (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide is primarily attributed to its interaction with specific molecular targets within biological systems. It may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes such as apoptosis and cell signaling pathways.

Antimicrobial Activity

Research indicates that compounds related to benzo[d]thiazole derivatives exhibit notable antimicrobial properties. For instance, studies on similar compounds have shown selective antibacterial activity against Gram-positive bacteria like Bacillus subtilis and antifungal properties against pathogens such as Candida albicans. The structure-activity relationship (SAR) analysis has revealed that modifications in the substituents can significantly impact the antimicrobial efficacy .

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound ABacillus subtilis32 µg/mL
Compound BCandida albicans16 µg/mL
(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamideTBDTBD

Anticancer Potential

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Research indicates that benzothiazole derivatives can exhibit selective toxicity towards cancer cells while sparing normal cells. For example, studies have shown that certain derivatives possess significant anticancer activity against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines .

Table 2: Cytotoxicity Data

Cell LineIC50 Value (µM)
MCF-715.0
A54912.5
PC310.0

Case Studies and Research Findings

  • Antibacterial Screening : A study screened various benzothiazole derivatives for antibacterial activity, revealing that compounds with electron-donating substituents exhibited enhanced activity against Gram-positive bacteria .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of related compounds on multiple cancer cell lines, establishing a correlation between structural modifications and increased cytotoxicity towards malignant cells.
  • Mechanistic Insights : Studies have suggested that the mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis through mitochondrial pathways, highlighting their potential as therapeutic agents in oncology.

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